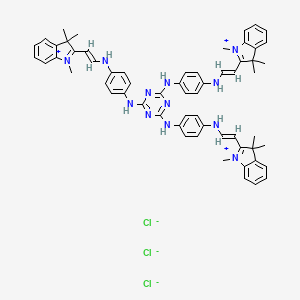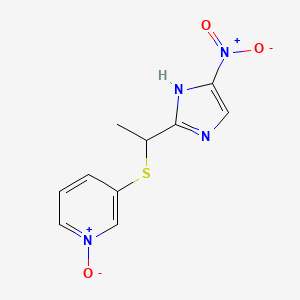
3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide is a complex organic compound that features a pyridine ring substituted with a thioether linkage to a nitroimidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide typically involves the following steps:
Formation of the Nitroimidazole Moiety: The nitroimidazole component can be synthesized through nitration of imidazole derivatives.
Thioether Formation: The nitroimidazole is then reacted with a thiol derivative of pyridine under mild conditions to form the thioether linkage.
Oxidation: The final step involves the oxidation of the pyridine ring to introduce the 1-oxide functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The thioether linkage can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products
Oxidation: Further oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiparasitic activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide involves its interaction with biological molecules. The nitroimidazole moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it a potential candidate for antimicrobial and anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Similar to metronidazole, used for treating infections.
Ornidazole: Another nitroimidazole with similar applications.
Uniqueness
3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide is unique due to the presence of the pyridine 1-oxide moiety, which can impart different electronic properties and reactivity compared to other nitroimidazole derivatives. This uniqueness can be leveraged in the design of new therapeutic agents and materials.
Propriétés
Numéro CAS |
102206-71-3 |
|---|---|
Formule moléculaire |
C10H10N4O3S |
Poids moléculaire |
266.28 g/mol |
Nom IUPAC |
3-[1-(5-nitro-1H-imidazol-2-yl)ethylsulfanyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H10N4O3S/c1-7(10-11-5-9(12-10)14(16)17)18-8-3-2-4-13(15)6-8/h2-7H,1H3,(H,11,12) |
Clé InChI |
ZQHMRERZMBJXEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=C(N1)[N+](=O)[O-])SC2=C[N+](=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


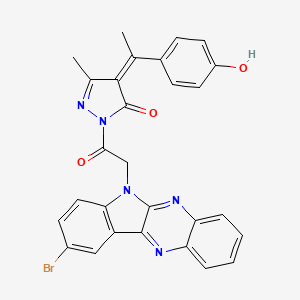


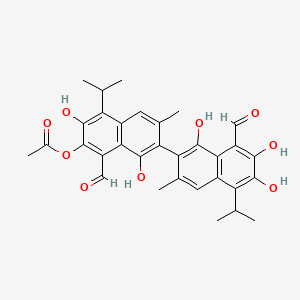

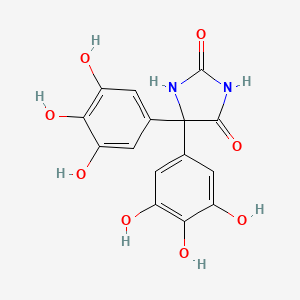
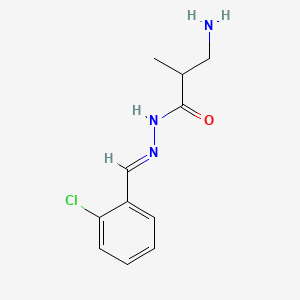
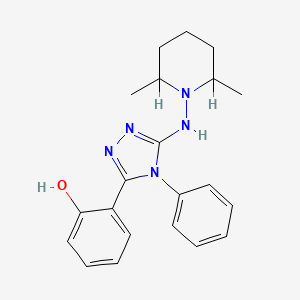
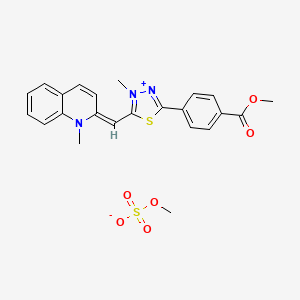
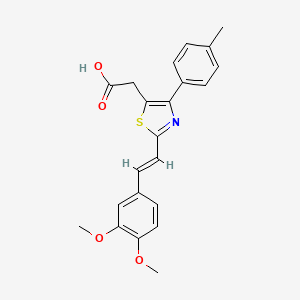
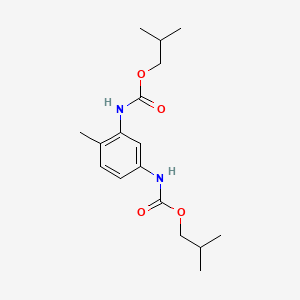
![1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one](/img/structure/B12730720.png)

